N-(4-nitrophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-Nitrophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central thioacetamide bridge (-S-CH2-C(=O)-) connecting a 1-phenylimidazole moiety and a 4-nitrophenyl group. This compound is part of a broader class of imidazole-thioacetamide derivatives investigated for their cytotoxic, antimicrobial, and antiparasitic properties .
Key structural attributes include:
- Imidazole core: A 1-phenyl-substituted imidazole ring, contributing to aromatic stacking interactions in biological targets.
- Thioacetamide linker: The sulfur atom in the thioether group may improve metabolic stability compared to oxygen analogues.
- 4-Nitrophenyl substituent: Enhances polarity and may modulate binding affinity through nitro group interactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16(19-13-6-8-15(9-7-13)21(23)24)12-25-17-18-10-11-20(17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLWLPZXWMSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms, effectiveness, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioacetamide functional group attached to a nitrophenyl and imidazole moiety, which contributes to its biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The thioacetamide group has been linked to anticancer properties, potentially through the induction of apoptosis in cancer cells. The imidazole ring may also play a role in modulating cellular signaling pathways associated with cancer progression.
Antimicrobial Efficacy
A study examining various derivatives found that compounds with nitrophenyl groups generally exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating varying levels of potency.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, a recent study reported an IC50 value of 32.2 µM against human breast cancer cells (MCF-7). This indicates significant potential for further exploration in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 32.2 |
| HeLa (Cervical Cancer) | 28.5 |
| A549 (Lung Cancer) | 35.0 |
Case Studies
- Case Study on Antimicrobial Effectiveness : A series of experiments were conducted to evaluate the antibacterial properties of this compound against resistant strains of bacteria. Results showed a notable decrease in bacterial viability, suggesting its potential as a treatment option for resistant infections.
- Case Study on Cancer Cell Lines : Another study focused on the effects of the compound on different cancer cell lines, where it was observed that treatment led to increased apoptosis markers in MCF-7 cells compared to untreated controls.
Comparison with Similar Compounds
Cytotoxic Activity: Imidazole and Benzimidazole Derivatives
Several analogues share the thioacetamide-imidazole framework but differ in substituents, leading to variations in cytotoxicity:
- Insights: The target compound’s IC50 of 15.67 µg/mL against C6 glioma cells suggests moderate potency compared to other imidazole derivatives. For instance, tetra-aryl imidazoles in showed broader cytotoxic profiles but lacked specific quantitative data for direct comparison . Modifications like bromine () or quinoline extension () may alter target selectivity or solubility .
Structural and Physical Properties
Variations in aryl groups and heterocyclic cores significantly impact physical properties:
- Key Observations: The 4-nitrophenyl group in the target compound likely increases melting points compared to non-nitrated analogues (e.g., compound 15 with chlorophenyl melts at 158–160°C) due to stronger intermolecular forces . Spectral data consistency (e.g., C=O stretches ~1650–1680 cm⁻¹ across compounds) validates the thioacetamide backbone .
Antimicrobial and Anthelmintic Activity
- Triazinoindole derivatives (): Brominated compounds (e.g., 27) may leverage halogen bonding for improved pathogen membrane disruption .
- Benzimidazole-thioacetamides () : The 2,4-dinitrophenyl derivative (W1) highlighted the importance of nitro group positioning for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
